molecular formula C9H12ClN5O2 B8315951 4-(2-Amino-6-chloro-4-pyrimidinyl)-3-morpholinecarboxamide CAS No. 1227911-68-3

4-(2-Amino-6-chloro-4-pyrimidinyl)-3-morpholinecarboxamide

Cat. No.: B8315951
CAS No.: 1227911-68-3
M. Wt: 257.68 g/mol
InChI Key: WXLYBJULCRYWTM-UHFFFAOYSA-N
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Description

4-(2-Amino-6-chloro-4-pyrimidinyl)-3-morpholinecarboxamide is a useful research compound. Its molecular formula is C9H12ClN5O2 and its molecular weight is 257.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

1227911-68-3

Molecular Formula

C9H12ClN5O2

Molecular Weight

257.68 g/mol

IUPAC Name

4-(2-amino-6-chloropyrimidin-4-yl)morpholine-3-carboxamide

InChI

InChI=1S/C9H12ClN5O2/c10-6-3-7(14-9(12)13-6)15-1-2-17-4-5(15)8(11)16/h3,5H,1-2,4H2,(H2,11,16)(H2,12,13,14)

InChI Key

WXLYBJULCRYWTM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C2=CC(=NC(=N2)N)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-morpholinecarboxamide (830 mg, 3.40 mmol), 2-amino-4,6-dichloropyrimidine (502 mg, 3.06 mmol), and Hunig's base (1.6 mL, 9.16 mmol) in CH3CN (12 mL) was stirred at 100° C. in a sealed tube for 40 hours. The mixture was diluted with EtOAc (100 mL), and washed with saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL). The combined aqueous phases were further extracted with CH2Cl2 (3×50 mL) and EtOAc (3×50 mL). All of the organic phases were combined, dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (34 g SiO2, CH2Cl2 to 90/10/1 CH2Cl2/CH3OH/NH4OH gradient) to give the title compound (394 mg) as a white solid. LC-MS (ES) m/z=258, 260 [M+H]+.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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